molecular formula C13H9ClFNO2 B6387674 MFCD18317065 CAS No. 1261954-28-2

MFCD18317065

Cat. No.: B6387674
CAS No.: 1261954-28-2
M. Wt: 265.67 g/mol
InChI Key: MSYRRGUAYBEUGU-UHFFFAOYSA-N
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Description

Based on the evidence, we infer that MFCD18317065 is likely a heterocyclic or organohalogen compound with applications in pharmaceuticals or agrochemicals. For this analysis, we will use CAS 918538-05-3 (MDL: MFCD11044885) as a representative compound due to its structural complexity and availability of comparative data in the evidence.

Key Properties of CAS 918538-05-3 (Proxy for this compound):

  • Molecular Formula: C₆H₃Cl₂N₃
  • Molecular Weight: 188.01 g/mol
  • Synthetic Route: Synthesized via a multi-step reaction involving N-ethyl-N,N-diisopropylamine, potassium iodide, and N,N-dimethylformamide (DMF) under controlled conditions .

Properties

IUPAC Name

2-chloro-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-7-2-3-9(15)5-10(7)8-4-11(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYRRGUAYBEUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687221
Record name 2-Chloro-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-28-2
Record name 2-Chloro-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317065 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD18317065 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in this compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts, which are chosen based on the type of reaction and the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD18317065 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in the synthesis of other compounds, contributing to the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Researchers are exploring the therapeutic potential of this compound, particularly in the treatment of diseases and disorders.

    Industry: In industrial applications, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18317065 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of MFCD18317065 (represented by CAS 918538-05-3), we compare it with two structurally and functionally related compounds:

Compound 1: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 196.64 g/mol
  • Key Differences: Structural: Incorporates an isopropyl group instead of a second chlorine atom, enhancing hydrophobicity (Log Po/w: 2.15 vs. 1.64 for CAS 918538-05-3) . Synthesis: Requires palladium-catalyzed cross-coupling, increasing production costs compared to the simpler halogenation used for CAS 918538-05-3 . Bioactivity: Higher BBB permeability (Yes vs. No) due to increased lipophilicity, making it more suitable for CNS-targeting drug development .

Compound 2: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

  • Molecular Formula : C₁₀H₉F₆O
  • Molecular Weight : 262.17 g/mol
  • Key Differences :
    • Functional Groups : Contains trifluoromethyl groups and a ketone moiety, significantly increasing electron-withdrawing effects and metabolic stability compared to CAS 918538-05-3 .
    • Synthetic Complexity : Requires multi-step Friedel-Crafts acylation, contrasting with the single-step halogenation of CAS 918538-05-3 .
    • Applications : Widely used in agrochemicals due to its resistance to enzymatic degradation, whereas CAS 918538-05-3 is more suited for pharmaceuticals .

Comparative Data Table

Property CAS 918538-05-3 (Proxy) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₆H₃Cl₂N₃ C₈H₉ClN₄ C₁₀H₉F₆O
Molecular Weight 188.01 196.64 262.17
Log Po/w 1.64 2.15 3.78
TPSA (Ų) 41.3 48.9 17.1
BBB Permeability No Yes No
Synthetic Steps 1 3 4
Primary Application Pharmaceuticals CNS Drug Intermediates Agrochemicals
Reference

Critical Analysis of Research Findings

  • Structural Impact on Bioactivity : The substitution of chlorine with bulkier groups (e.g., isopropyl or trifluoromethyl) enhances lipophilicity but reduces solubility, necessitating formulation adjustments for drug delivery .
  • Thermodynamic Stability : Trifluoromethyl groups in CAS 1533-03-5 improve thermal stability (critical for agrochemical storage), whereas CAS 918538-05-3’s halogenated structure favors electrophilic reactivity in drug synthesis .

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